

Evaluating ITP as a GTP Substitute in In Vitro Transcription: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Inosine-5'-triphosphate (trisodium salt)*

Cat. No.: *B1146238*

[Get Quote](#)

For researchers and professionals in drug development, optimizing in vitro transcription (IVT) is critical for producing high-quality RNA for therapeutics, diagnostics, and research applications. While Guanosine Triphosphate (GTP) is a canonical nucleotide essential for RNA synthesis, its analog, Inosine Triphosphate (ITP), presents a specialized alternative, particularly for templates with high GC content that are prone to forming inhibitory secondary structures. This guide provides an objective comparison of ITP and GTP in T7 RNA polymerase-mediated transcription, summarizing available quantitative data, detailing experimental protocols, and visualizing key processes.

Data Presentation: ITP vs. GTP in Transcription

Direct quantitative comparisons of RNA yield when GTP is completely substituted with ITP are not extensively documented in peer-reviewed literature. Most studies utilize ITP in combination with GTP to disrupt G-quadruplexes or other secondary structures in GC-rich templates. However, T7 RNA polymerase is known to incorporate ITP, primarily in place of guanosine.^[1] The following tables summarize typical yields with GTP and present key kinetic parameters that govern transcription efficiency.

Table 1: Typical RNA Yields in Standard T7 In Vitro Transcription (with GTP)

DNA Template (1 µg)	Reaction Volume	Incubation Time	Expected RNA Yield (µg)	Reference
~2.5 kb Plasmid	20 µL	2 hours	80 - 100+	NEB Inc.
1.8 kb Plasmid	20 µL	2 hours	~180	Thermo Fisher Scientific
0.3 kb PCR Product	20 µL	2 hours	40 - 50	

Yields are highly dependent on the specific template, promoter strength, and purification method.

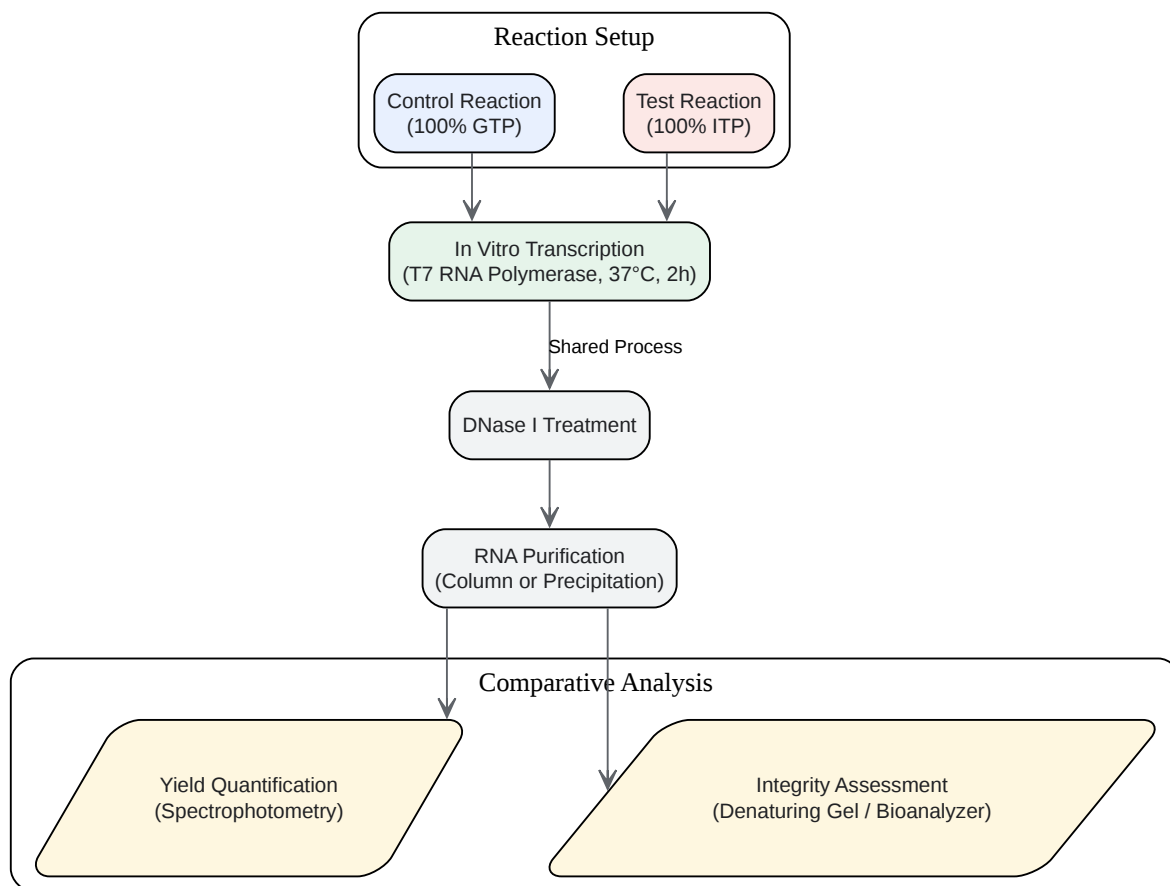
Table 2: Kinetic Parameters of T7 RNA Polymerase with Canonical NTPs

Parameter	Value	Condition
NTP Binding (Kd)	80 µM	Elongation Complex, 25°C
NMP Incorporation Rate	220 s ⁻¹	Elongation Complex, 25°C
Pyrophosphorolysis (k _{max})	0.8 s ⁻¹	Elongation Complex, 25°C

This data, derived from studies on canonical nucleotides, provides a baseline for the kinetic efficiency of the polymerase.^{[2][3]} Equivalent kinetic data for ITP incorporation is not readily available.

Molecular Basis of ITP vs. GTP Incorporation

GTP forms three hydrogen bonds with cytosine, creating a stable base pair that is efficiently recognized by RNA polymerase. ITP, which has a hypoxanthine base instead of guanine, forms only two hydrogen bonds with cytosine. This weaker interaction is the basis for its utility in disrupting the stable G-C clusters that can cause polymerase pausing or dissociation.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Disease-associated inosine misincorporation into RNA hinders translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. Transient state kinetics of transcription elongation by T7 RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Evaluating ITP as a GTP Substitute in In Vitro Transcription: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1146238#evaluating-the-efficiency-of-ityp-in-transcription-compared-to-gtp]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com